3-benzyl-2,5-diphenyl-1H-pyrrole
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Overview
Description
3-Benzyl-2,5-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2,5-diphenyl-1H-pyrrole typically involves the Paal-Knorr synthesis, a well-known method for constructing pyrrole rings. This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, the specific reactants would include benzylamine and a suitable 1,4-dicarbonyl compound, such as 1,4-diphenyl-1,4-butanedione .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction could produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
Scientific Research Applications
3-Benzyl-2,5-diphenyl-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2,5-diphenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to specific sites on target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Another heterocyclic compound with similar structural features but differing in the nitrogen atom’s position within the ring.
N-benzyl-2,5-dihydro-1H-pyrrole: A related compound with a similar core structure but differing in the degree of hydrogenation and substitution patterns.
Uniqueness
3-Benzyl-2,5-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
70487-23-9 |
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Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-benzyl-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C23H19N/c1-4-10-18(11-5-1)16-21-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-15,17,24H,16H2 |
InChI Key |
SCCVMQGSBHWOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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